molecular formula C11H9BrN2 B1413589 2-Benzyl-5-bromopyrazine CAS No. 2137639-47-3

2-Benzyl-5-bromopyrazine

Cat. No.: B1413589
CAS No.: 2137639-47-3
M. Wt: 249.11 g/mol
InChI Key: LCMDRWCVTHCHDN-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromopyrazine is an organic compound with the molecular formula C11H9BrN2 and a molecular weight of 249.12 g/mol . This compound is characterized by a pyrazine ring substituted with a benzyl group at the 2-position and a bromine atom at the 5-position. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-5-bromopyrazine can be synthesized through several methods. One common approach involves the bromination of 2-benzylpyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-bromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazines and benzyl derivatives, which can be further utilized in synthetic chemistry and material science .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromopyrazine involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-bromopyrazine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-benzyl-5-bromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDRWCVTHCHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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